molecular formula C7H5BrClNO4S B2717444 3-Bromo-5-chloro-4-sulfamoylbenzoic acid CAS No. 2169363-24-8

3-Bromo-5-chloro-4-sulfamoylbenzoic acid

Cat. No.: B2717444
CAS No.: 2169363-24-8
M. Wt: 314.53
InChI Key: XMFIBYDOWZDMST-UHFFFAOYSA-N
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Description

3-Bromo-5-chloro-4-sulfamoylbenzoic acid is a chemical compound with the molecular formula C7H5BrClNO4S and a molecular weight of 314.54 g/mol . This compound is characterized by the presence of bromine, chlorine, and a sulfonamide group attached to a benzoic acid core. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of bromine and chlorine reagents under controlled temperatures and pH levels to ensure selective substitution at the desired positions on the benzoic acid ring .

Industrial Production Methods

Industrial production of 3-Bromo-5-chloro-4-sulfamoylbenzoic acid may involve large-scale chemical reactors where the reagents are mixed and reacted under optimized conditions to maximize yield and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product in a pure form .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-chloro-4-sulfamoylbenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while coupling reactions can produce complex organic molecules .

Scientific Research Applications

3-Bromo-5-chloro-4-sulfamoylbenzoic acid is used in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 3-Bromo-5-chloro-4-sulfamoylbenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in proteins, leading to inhibition or modulation of their activity. The bromine and chlorine atoms may also contribute to the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-4-chlorobenzoic acid
  • 5-Bromo-2-chlorobenzoic acid
  • 4-Sulfamoylbenzoic acid

Uniqueness

3-Bromo-5-chloro-4-sulfamoylbenzoic acid is unique due to the combination of bromine, chlorine, and sulfonamide groups on the benzoic acid core. This unique structure imparts specific chemical properties and reactivity that are not found in other similar compounds. The presence of these functional groups allows for diverse chemical reactions and applications in various research fields .

Properties

IUPAC Name

3-bromo-5-chloro-4-sulfamoylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClNO4S/c8-4-1-3(7(11)12)2-5(9)6(4)15(10,13)14/h1-2H,(H,11,12)(H2,10,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMFIBYDOWZDMST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)S(=O)(=O)N)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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